BCN-PEG4-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

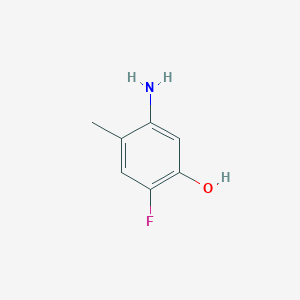

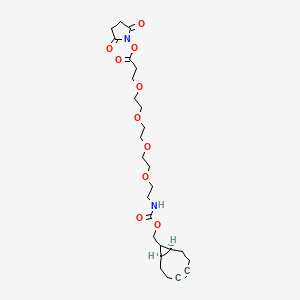

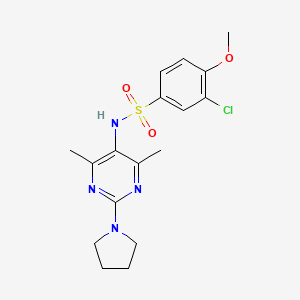

BCN-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .

Synthesis Analysis

This compound is an amine reactive reagent which contains a hydrophilic polyethylene glycol (PEG) spacer arm. It can be conjugated to an oligonucleotide containing primary amine using NHS ester chemistry .Molecular Structure Analysis

The molecular formula of this compound is C26H38N2O10 . It has a molecular weight of 538.6 g/mol .Chemical Reactions Analysis

This compound contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis

This compound is a viscous liquid with a color ranging from colorless to light yellow . It is soluble in DMSO, DCM, and DMF .Scientific Research Applications

1. Bioactive Hydrogels and Regenerative Medicine

BCN-PEG4-NHS ester plays a crucial role in the development of bioactive hydrogels, which are used extensively in regenerative medicine and drug delivery applications. PEG-based hydrogel systems, such as those involving Acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS), are noted for their tunable properties and resistance to protein adsorption and cell adhesion. This resistance is pivotal for introducing desired bioactive factors, including proteins, peptides, and drugs. The PEG linkers in these hydrogels can affect cell-material interactions, influencing the adhesion and spreading of cells to bioactive hydrogels. Research has shown that reducing the density of PEG linkers on protein backbones during functionalization leads to improved cell adhesion and spreading, although it also increases protein loss due to ester hydrolysis of the Acr-PEG-NHS linkers (Browning et al., 2013).

2. Protein Conjugation of Nanomaterials

In the field of nanotechnology, this compound is important for the protein conjugation of nanomaterials. The conjugation of proteins, such as streptavidin, to nanoparticles is a significant process in the development of various biomedical applications. Different conjugation chemistries, including EDC/sulfo NHS ester chemistry and maleimide-thiol chemistry, are used for attaching proteins to nanomaterial surfaces. Such conjugations play a vital role in determining the efficiency of protein coupling and labeling densities, influencing the functional properties of nanoparticles (Quevedo et al., 2016).

3. PEGylation of Macromolecules

The concept of PEGylation, which involves the covalent attachment of polyethylene glycol (PEG) to pharmaceutical proteins, leverages this compound. This process enhances the therapeutic properties of protein drugs. Specific modifications of amino groups in proteins with PEG esters, such as PEG-p-nitrophenyl active esters, have been studied for their yields and reaction rates. This research is crucial for understanding the efficacy of PEGylation processes and its impact on the properties of protein drugs (Kato et al., 2010).

Mechanism of Action

Target of Action

BCN-PEG4-NHS ester, also known as BCN-endo-PEG4-SPA, is a PEG-based PROTAC linker . The primary targets of this compound are proteins or molecules that contain primary amines (-NH2) and azide groups .

Mode of Action

The compound contains a bicyclononyne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is a type of click chemistry, which is characterized by its specificity, reliability, and biocompatibility . The compound also contains an NHS ester group, which can react with primary amines (-NH2) to form a stable amide bond .

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The compound contains a polyethylene glycol (peg) spacer, which is known to increase solubility in aqueous media . This could potentially enhance the bioavailability of the compound.

Result of Action

The result of the action of this compound is the selective degradation of target proteins via the ubiquitin-proteasome system . This can have various molecular and cellular effects depending on the specific target proteins involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -5°C and kept dry to avoid sunlight . These conditions can affect the stability and efficacy of the compound. Furthermore, the presence of primary amines and azide groups in the environment is necessary for the compound to function .

Future Directions

BCN-PEG4-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group enables copper-free click chemistry with azide-tagged biomolecules. The hydrophilic PEG spacer increases solubility in aqueous media . This makes it a promising tool for future research and applications in bioconjugation, labeling, and chemical biology .

Relevant Papers The paper “Development and Evaluation of a Peptide Heterodimeric Tracer Targeting CXCR4 and Integrin αvβ3 for Pancreatic Cancer Imaging” cites the use of endo-BCN-PEG4-NHS ester . Another paper, “Generation of Bispecific Antibodies by Functionalized Poly-ADP-Ribose Polymers”, also mentions the use of this compound .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32)/t20-,21+,22? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQCOKMBYCIQEJ-CBQGHPETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402644.png)

![3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402648.png)

![1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2402650.png)

![2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide](/img/structure/B2402651.png)

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2402654.png)

![3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2402655.png)

![ethyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2402659.png)

![1-[(2-Methoxy-5-methylphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2402662.png)